molecular formula C15H10ClNO3 B11818841 Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate

Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate

Cat. No.: B11818841
M. Wt: 287.70 g/mol
InChI Key: QBJNWKBHVZVGKS-UHFFFAOYSA-N
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Description

Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate typically involves the condensation of 2-aminophenol with a chlorinated benzoic acid derivative. The reaction is carried out under acidic conditions, often using a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoxazole compounds.

Scientific Research Applications

Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, the compound inhibits key enzymes involved in cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate stands out due to its specific ester functional group, which enhances its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a promising candidate for various biological applications.

Properties

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

methyl 2-(5-chloro-1,3-benzoxazol-2-yl)benzoate

InChI

InChI=1S/C15H10ClNO3/c1-19-15(18)11-5-3-2-4-10(11)14-17-12-8-9(16)6-7-13(12)20-14/h2-8H,1H3

InChI Key

QBJNWKBHVZVGKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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